molecular formula C13H22 B15162094 2,2,8-Trimethyl-5-methylidenenon-3-yne CAS No. 142041-70-1

2,2,8-Trimethyl-5-methylidenenon-3-yne

Cat. No.: B15162094
CAS No.: 142041-70-1
M. Wt: 178.31 g/mol
InChI Key: JRWIBYRPUVCTGD-UHFFFAOYSA-N
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Description

2,2,8-Trimethyl-5-methylidenenon-3-yne is a chemical compound with the molecular formula C12H18 It is characterized by its unique structure, which includes multiple methyl groups and a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8-Trimethyl-5-methylidenenon-3-yne typically involves the use of alkyne and alkene precursors. One common method includes the reaction of 2,2,8-trimethyl-5-nonyn-3-one with a suitable reagent to introduce the methylidene group. The reaction conditions often require the presence of a strong base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethyl-5-methylidenenon-3-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2,2,8-Trimethyl-5-methylidenenon-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,8-Trimethyl-5-methylidenenon-3-yne exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,8-Trimethyl-5-nonyn-3-one
  • 2,2,8-Trimethyl-5-nonen-3-yne
  • 2,2,8-Trimethyl-5-nonyn-3-ol

Uniqueness

2,2,8-Trimethyl-5-methylidenenon-3-yne is unique due to its combination of a triple bond and multiple methyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties that can be leveraged in various research and industrial contexts.

Properties

CAS No.

142041-70-1

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

2,2,8-trimethyl-5-methylidenenon-3-yne

InChI

InChI=1S/C13H22/c1-11(2)7-8-12(3)9-10-13(4,5)6/h11H,3,7-8H2,1-2,4-6H3

InChI Key

JRWIBYRPUVCTGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=C)C#CC(C)(C)C

Origin of Product

United States

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